molecular formula C6H11ClF3NO B1429895 [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride CAS No. 168544-85-2

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

Cat. No.: B1429895
CAS No.: 168544-85-2
M. Wt: 205.6 g/mol
InChI Key: GOWTXUHBQKEZEX-JBUOLDKXSA-N
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Description

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and a methanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methanol moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride can be compared with other pyrrolidine derivatives:

    [(3R,4R)-4-(Methyl)pyrrolidin-3-YL]methanol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.

    [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]ethanol hydrochloride: Has an ethanol moiety instead of methanol, affecting its reactivity and applications.

The presence of the trifluoromethyl group in this compound makes it unique, offering distinct advantages in terms of stability and biological activity.

Properties

IUPAC Name

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWTXUHBQKEZEX-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101775-10-2
Record name 3-Pyrrolidinemethanol, 4-(trifluoromethyl)-, hydrochloride (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101775-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
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[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
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[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
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[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
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[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

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